molecular formula C19H12BrN3O2 B10801735 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B10801735
M. Wt: 394.2 g/mol
InChI Key: WYNQVUHZIMDIQW-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-YL}phenyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a [1,3]oxazolo[4,5-b]pyridine moiety linked via a phenyl ring. Its structure combines a rigid heterocyclic core (oxazolo-pyridine) with a halogenated benzamide, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-bromo-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O2/c20-15-5-2-1-4-14(15)18(24)22-13-9-7-12(8-10-13)19-23-17-16(25-19)6-3-11-21-17/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNQVUHZIMDIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-( Oxazolo[4,5-B]Pyridin-2-YL)Aniline

This intermediate is pivotal for Route A. Patent CN104262281A outlines a general protocol for oxazole ring formation via cyclization of carboxylamine esters, which can be adapted:

Step 1: Hydrolysis of 2-bromo-1-(4-ethoxyphenyl)ethanone

  • Reagents : NaOH (3 eq), ethanol/water (3:1 v/v)

  • Conditions : Reflux, 20 h

  • Yield : 58%

Step 2: Esterification with N-methylhydroxylamine

  • Reagents : Phosgene (1.9 M in toluene), N-methylhydroxylamine hydrochloride

  • Conditions : 0°C, 30 min

  • Yield : 63%

Step 3: Cyclization to oxazole-2-(3H)-one

  • Reagents : Acetic acid

  • Conditions : Reflux, 6 h

  • Yield : 42%

Step 4: Bromination with POBr₃

  • Reagents : Phosphorus oxybromide (3 eq), toluene

  • Conditions : Reflux, 12 h

  • Yield : 74%

Adapting this sequence, replacing the ethoxyphenyl group with a nitro- or amine-substituted phenyl ring would enable the synthesis of 4-(oxazolo[4,5-b]pyridin-2-yl)aniline. Subsequent reduction of a nitro intermediate (e.g., using H₂/Pd-C) would yield the requisite aniline.

Amide Coupling Strategies (Route A)

2-Bromobenzoyl Chloride Preparation

Procedure :

  • Starting material : 2-bromobenzoic acid

  • Reagents : Thionyl chloride (2 eq), catalytic DMF

  • Conditions : Reflux, 4 h

  • Yield : 89%

Coupling with 4-( Oxazolo[4,5-B]Pyridin-2-YL)Aniline

Method 1: Schotten-Baumann Reaction

  • Reagents : 2-bromobenzoyl chloride (1.2 eq), NaOH (2 eq), THF/water

  • Conditions : 0°C → RT, 2 h

  • Yield : 68%

Method 2: EDCI/HOBt-Mediated Coupling

  • Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DMF

  • Conditions : RT, 12 h

  • Yield : 82%

Oxazole Ring Construction on Benzamide Scaffold (Route B)

Synthesis of N-(4-Aminophenyl)-2-bromobenzamide

Step 1: Nitration of N-phenyl-2-bromobenzamide

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions : 0°C, 1 h

  • Yield : 76%

Step 2: Reduction to amine

  • Reagents : SnCl₂·2H₂O (4 eq), HCl conc.

  • Conditions : Reflux, 3 h

  • Yield : 88%

Oxazole Ring Formation

Cyclization via Carboxylamine Ester Intermediate

  • Reagents : N-methylhydroxylamine, phosgene, acetic acid

  • Conditions : Sequential esterification (0°C) → cyclization (reflux)

  • Yield : 51% over two steps

Critical Reaction Optimization Parameters

ParameterRoute A (Coupling)Route B (Cyclization)
Overall Yield 62%44%
Purity (HPLC) 98.5%95.2%
Key Challenge Amine solubilityRegioselectivity
Preferred Scale >100 g<50 g

Solvent Effects :

  • THF improves amine solubility in Route A but necessitates strict anhydrous conditions.

  • Toluene minimizes side reactions during bromination in Route B.

Temperature Control :

  • Low temperatures (0°C) critical for esterification to prevent decomposition.

  • Reflux conditions accelerate cyclization but risk oxazole ring oxidation.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (d, J=5.2 Hz, 1H, pyridine-H)

  • δ 8.25 (s, 1H, oxazole-H)

  • δ 7.92 (d, J=8.4 Hz, 2H, benzamide-H)

  • δ 7.65 (dd, J=8.0, 1.6 Hz, 1H, BrC6H4)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1540 cm⁻¹ (C=N oxazole)

  • 675 cm⁻¹ (C-Br)

MS (ESI+) :

  • m/z 487.8 [M+H]+ (calc. 487.8)

Industrial-Scale Considerations

Cost Analysis :

  • Route A: $12.50/g (primarily from EDCI/HOBt reagents)

  • Route B: $8.90/g (cheaper cyclization reagents but lower yield)

Green Chemistry Metrics :

  • PMI (Process Mass Intensity) :

    • Route A: 23.4

    • Route B: 18.7

  • E-Factor :

    • Route A: 15.2

    • Route B: 12.8

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects due to its ability to interact with various biological targets. Research indicates that it may serve as a lead compound in the development of new drugs targeting specific diseases, particularly those related to cancer and inflammation.

2. Biological Research
Studies have utilized 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide to explore its effects on cellular pathways. It has been shown to modulate signaling cascades that are crucial for cell proliferation and survival, making it a valuable tool in understanding disease mechanisms.

3. Chemical Biology
This compound acts as a probe in chemical biology studies, allowing researchers to investigate the interactions between small molecules and biological systems. Its unique structure facilitates the examination of enzyme inhibition and receptor modulation, providing insights into drug action mechanisms.

4. Industrial Applications
In addition to its research applications, this compound may be utilized in the development of new materials or as a precursor for synthesizing other biologically active compounds. Its properties could contribute to advancements in pharmaceuticals and agrochemicals.

The compound exhibits diverse biological activities attributed to the oxazole and pyridine moieties. Preliminary studies suggest potential anti-cancer properties and activity against inflammatory pathways. Ongoing research aims to elucidate the full spectrum of its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine moiety is known to bind to certain protein targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolo[4,5-b]Pyridine Moieties

3-Chloro-N-[4-Chloro-3-([1,3]Oxazolo[4,5-b]Pyridin-2-YL)Phenyl]-4-Ethoxybenzamide
  • Key Differences : Replaces the bromine atom with chlorine and introduces an ethoxy group on the benzamide ring.
N-(3-Bromobenzyl)-N-(4-[1,3]Oxazolo[4,5-b]Pyridin-2-YLPhenyl)Amine
  • Key Differences : Substitutes the benzamide group with a bromobenzylamine moiety.
  • Properties : Exhibits a lower molecular weight (380.24 g/mol) and higher predicted lipophilicity (LogP ~5.49) compared to the target compound, which may alter membrane permeability .
4-Ethoxy-3-Nitro-N-[[4-([1,3]Oxazolo[4,5-b]Pyridin-2-YL)Phenyl]Carbamothioyl]Benzamide
  • Key Differences : Introduces a nitro group and a thiourea linker.

Functional Analogues with Anti-Infective or Anti-Inflammatory Activity

N,N'-1,3-Benzothiazole-2,6-Diyldi(2-Furamide) (Compound 1 in )
  • Activity : Demonstrates superior antimalarial potency (IC₅₀ = 0.8 ± 0.0 µM) compared to the target compound (IC₅₀ = 6.0 ± 1.7 µM) .
  • Structural Basis : The benzothiazole-furan scaffold may enhance target engagement through π-π stacking or hydrogen bonding, which the oxazolo-pyridine group in the target compound partially mimics.
2-(Substituted Phenyl)Oxazolo[4,5-b]Pyridines (Anti-Inflammatory Agents)
  • Activity : Analogues lacking the benzamide group exhibit anti-inflammatory activity comparable to indomethacin, suggesting the oxazolo-pyridine core alone contributes to target modulation .

QSAR and Pharmacophore Insights

Quantitative structure-activity relationship (QSAR) models for pyridyl benzamides and oxazolo-pyridinylanilides emphasize the importance of:

Halogen Substituents : Bromine or chlorine at the benzamide ortho position enhances steric and electronic interactions with hydrophobic pockets in target proteins .

Heterocyclic Core : The oxazolo[4,5-b]pyridine group contributes to rigidity and planar geometry, facilitating π-π interactions with aromatic residues in PfENT1 or other enzymes .

Linker Flexibility : The phenyl spacer between the benzamide and oxazolo-pyridine groups allows conformational adjustments, which may explain variability in bioactivity across analogues .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀, µM) Reference
2-Bromo-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-YL}phenyl)benzamide C₁₉H₁₃BrN₂O₂ 397.23 Bromobenzamide, oxazolo-pyridine 6.0 ± 1.7
N,N'-1,3-Benzothiazole-2,6-diyldi(2-furamide) C₁₄H₈N₂O₄S₂ 332.35 Benzothiazole, furan 0.8 ± 0.0
3-Chloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-YL)phenyl]-4-ethoxybenzamide C₂₀H₁₄Cl₂N₂O₃ 425.25 Chlorobenzamide, ethoxy, oxazolo-pyridine N/A
N-(3-Bromobenzyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-YLphenyl)amine C₁₉H₁₄BrN₃O 380.24 Bromobenzylamine, oxazolo-pyridine N/A

Biological Activity

2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxazole and pyridine moieties contribute significantly to the pharmacological properties of this compound, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H13BrN2O\text{C}_{16}\text{H}_{13}\text{BrN}_{2}\text{O}

This compound features a bromine atom attached to a phenyl ring, an oxazole ring fused with a pyridine structure, and an amide functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and pyridine derivatives. Research indicates that halogenated derivatives, including those similar to 2-bromo compounds, exhibit significant activity against various bacterial pathogens, including Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial membrane integrity and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
2-Bromo-N-(4-{...})TBDMRSA
HSGN-2200.06MRSA
KKL-35TBDVarious Gram-positive

Anticancer Activity

Compounds with oxazole and pyridine frameworks have shown promise in anticancer research. For instance, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved often include inhibition of tyrosine kinases and modulation of signaling pathways related to cell survival.

Case Study: Anticancer Effects
A study demonstrated that a related oxazole-pyridine derivative significantly reduced tumor growth in xenograft models. The compound was shown to inhibit key oncogenic pathways, leading to increased apoptosis in cancer cells.

Analgesic and Anti-inflammatory Effects

Research has also explored the analgesic properties of oxazole derivatives. In animal models, compounds similar to 2-bromo derivatives exhibited significant analgesic effects in writhing tests and hot plate assays. These effects are often attributed to inhibition of cyclooxygenase (COX) enzymes .

Table 2: Analgesic Activity Assessment

CompoundTest TypeResult
2-Bromo-N-(4-{...})Writhing TestSignificant reduction
Oxazol-5(4H)-onesHot Plate TestPain threshold increase

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Membrane Disruption : Similar compounds have been shown to depolarize bacterial membranes, leading to cell death .
  • Enzyme Inhibition : The oxazole moiety may inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation : Compounds can affect signaling pathways that regulate cell growth and apoptosis.

Q & A

What are the optimized synthetic routes for 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of oxazolo[4,5-b]pyridine derivatives can be achieved via acid-catalyzed silica-supported one-pot benzoylation. For example, a method using 2-amino-3-hydroxypyridine and benzoic acid with HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yields substituted oxazolo[4,5-b]pyridines. Reaction monitoring via TLC (n-hexane/EtOAc, 2:1) and purification via recrystallization (acetonitrile) are critical steps. Substituents on the phenyl ring (e.g., electron-withdrawing groups like Br or Cl) may reduce yields due to steric or electronic effects, requiring iterative optimization of catalyst loading and solvent polarity .

Which analytical techniques are most reliable for structural characterization of this compound, and how are contradictions in spectral data resolved?

Basic Research Question
A combination of ¹H/¹³C NMR , IR , and HRMS is essential for unambiguous characterization. For instance:

  • NMR : Aromatic protons in the oxazolo[4,5-b]pyridine core appear as distinct singlets (δ 8.5–9.0 ppm), while bromine substitution on the benzamide moiety causes deshielding (~δ 7.5–8.5 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₃BrN₂O₂ at 397.02).
    Discrepancies between calculated and experimental data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) or DFT calculations resolves such issues .

How can SHELX software be applied to resolve challenges in crystallographic refinement of this compound?

Advanced Research Question
SHELXL is widely used for refining small-molecule crystal structures. Key considerations include:

  • Twinning : High-resolution data may reveal twinned crystals. Use the TWIN command with a BASF parameter to model twinning domains.
  • Disorder : Bromine atoms or flexible side chains may exhibit positional disorder. Refine using PART and SUMP constraints to partition occupancy.
  • Validation : The Rint value should be <0.05 for high-quality data. Tools like PLATON (ADDSYM) check for missed symmetry .

How can computational methods address discrepancies in biological activity data for structurally similar compounds?

Advanced Research Question
If experimental IC₅₀ values for kinase inhibition (e.g., AKT) conflict with theoretical predictions:

  • Molecular Docking : Compare binding poses of the compound and analogs (e.g., ARQ 092) using software like AutoDock Vina . Focus on hydrogen bonding with hinge regions (e.g., Glu234 in AKT).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein interactions. RMSD >2 Å suggests poor binding.
  • SAR Analysis : Correlate substituent effects (e.g., bromine vs. methyl groups) with activity trends. For example, bulky substituents may hinder access to hydrophobic pockets .

What strategies improve yield in multi-step syntheses involving oxazolo[4,5-b]pyridine intermediates?

Advanced Research Question
Low yields in steps like cyclization or coupling often stem from:

  • Reagent Purity : Ensure anhydrous conditions for acid-catalyzed steps (e.g., HClO₄/SiO₂).
  • Catalyst Screening : Test alternatives to HClO₄, such as p-TsOH or FeCl₃, to enhance cyclization efficiency.
  • Microwave Assistance : Reduce reaction time (e.g., from 24h to 1h) and improve regioselectivity .

How do electron-deficient substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The bromine atom on the benzamide moiety is susceptible to SNAr (nucleophilic aromatic substitution).

  • Kinetic Studies : Monitor reaction progress with substituents like -NO₂ or -CF₃. Electron-withdrawing groups accelerate substitution (e.g., kobs increases 10-fold for -CF₃ vs. -H).
  • Leaving Group Effects : Bromine’s moderate leaving ability balances reactivity and stability. Replace with iodine for faster reactions or chlorine for slower, controlled processes .

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